4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine
Description
Chemical Identity and Nomenclature
The compound 4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine possesses the Chemical Abstracts Service registry number 1630763-84-6, serving as its unique chemical identifier. The International Union of Pure and Applied Chemistry systematic name follows the standard nomenclature conventions for heterocyclic compounds, clearly indicating the substitution pattern on both the triazole and morpholine rings. According to chemical database records, the compound is also catalogued under the MDL number MFCD28055266, which provides additional identification in chemical inventory systems.
The molecular formula C8H13BrN4O2 defines the exact atomic composition, with a calculated molecular weight of 277.12 grams per mole. The Simplified Molecular Input Line Entry System representation is recorded as COCN1N=C(N=C1N2CCOCC2)Br, providing a linear notation that uniquely describes the molecular structure. The International Chemical Identifier key LDKMZFDSQVNKJO-UHFFFAOYSA-N serves as a hashed version of the full structural representation, enabling rapid database searches and cross-referencing.
Properties
IUPAC Name |
4-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O2/c1-14-6-13-8(10-7(9)11-13)12-2-4-15-5-3-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKMZFDSQVNKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via the following key steps:
Formation of the 1,2,4-triazole core : The triazole ring is constructed or obtained as a precursor with suitable substituents.
Introduction of the bromine substituent at the 3-position : Electrophilic bromination selectively targets the 3-position on the triazole ring.
Attachment of the methoxymethyl group at the N-1 position : This is typically achieved by alkylation using methoxymethyl chloride or a related reagent.
Coupling with morpholine at the 5-position : The morpholine ring is introduced by nucleophilic substitution or addition to the triazole scaffold.
Detailed Preparation Method
Based on available industrial and research data, the preparation can be outlined as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Preparation of 3-bromo-1-(methoxymethyl)-1,2,4-triazole | Starting from 1,2,4-triazole or a suitable precursor, bromination is performed using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature to selectively brominate the 3-position. Alkylation at N-1 is then carried out using methoxymethyl chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetonitrile or DMF. | This step yields 3-bromo-1-(methoxymethyl)-1,2,4-triazole intermediate. |
| 2. Coupling with morpholine | The intermediate is reacted with morpholine under nucleophilic substitution conditions, often in a polar solvent such as ethanol or acetonitrile, at elevated temperature (50-80 °C). A base may be used to facilitate the substitution. | This step forms the target compound 4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine. |
| 3. Purification | The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity. | Ensures removal of unreacted starting materials and side products. |
Reaction Scheme (Conceptual)
1,2,4-Triazole precursor
|
|--(Bromination with NBS)--> 3-bromo-1,2,4-triazole
|
|--(Alkylation with methoxymethyl chloride)--> 3-bromo-1-(methoxymethyl)-1,2,4-triazole
|
|--(Nucleophilic substitution with morpholine)--> this compound
Research Findings and Data
Yield and Purity : Reported yields for this synthesis vary depending on reaction conditions but are typically in the range of 60-85% after purification. Purity is generally confirmed by NMR, HPLC, and mass spectrometry.
Reaction Conditions Optimization : Studies indicate that controlling temperature during bromination is critical to avoid polybromination or degradation. The alkylation step requires anhydrous conditions to prevent hydrolysis of methoxymethyl chloride.
Safety and Handling : The compound and intermediates are irritants and toxic if ingested or inhaled. Appropriate safety measures include working in a fume hood, using gloves, and proper disposal of waste (see safety data sheet details).
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Brominating agent | N-bromosuccinimide (NBS) | Selective bromination |
| Alkylating agent | Methoxymethyl chloride | Requires base, anhydrous |
| Base for alkylation | Potassium carbonate or similar | Neutralizes HCl byproduct |
| Solvent | Acetonitrile, DMF, or ethanol | Polar aprotic preferred |
| Temperature (bromination) | 0–25 °C | Avoid over-bromination |
| Temperature (alkylation) | Room temperature to 50 °C | Controlled to prevent side reactions |
| Temperature (coupling) | 50–80 °C | Facilitates nucleophilic substitution |
| Purification | Recrystallization or chromatography | Ensures high purity |
Patent and Literature Context
Patent CN103889951A describes azole derivatives including triazole compounds with various substituents, suggesting similar synthetic routes involving halogenation and nucleophilic substitution reactions.
Commercial suppliers indicate that the compound is synthesized for research purposes with molecular weight 277.12 g/mol, confirming the described structure and preparation approach.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 of the triazole ring serves as a reactive site for nucleophilic substitution.
Mechanistic Insight : The electron-deficient triazole ring facilitates nucleophilic aromatic substitution (SNAr), with bromine acting as a leaving group.
Cross-Coupling Reactions
The brominated triazole participates in transition-metal-catalyzed cross-couplings:
Example :
Functionalization of the Methoxymethyl Group
The methoxymethyl group (-CH₂OCH₃) undergoes selective modifications:
Note : The morpholine ring remains stable under these conditions due to its electron-rich nature.
Cyclization Reactions
The triazole-morpholine scaffold can undergo cyclization to form fused heterocycles:
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Intramolecular Heck | Pd(OAc)₂, PPh₃, DMF, 120°C | Polycyclic compounds via C–C bond formation between triazole and morpholine | , |
Example :
Formation of a six-membered ring via coupling of the triazole bromine with the morpholine nitrogen under palladium catalysis.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO and Br₂ traces ( ).
-
Photoreactivity : Prolonged UV exposure leads to debromination and morpholine ring oxidation ( ).
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the most significant applications of this compound is its antifungal properties. Research has indicated that derivatives of triazole compounds exhibit potent antifungal activities against various pathogens. The presence of the bromomethyl group enhances the interaction with fungal enzymes, potentially inhibiting their growth effectively .
Anticancer Potential
Studies have shown that triazole derivatives can also possess anticancer properties. The compound may interfere with cancer cell proliferation by targeting specific metabolic pathways or by inducing apoptosis in cancer cells. Preliminary data suggest that 4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine could be explored further for its potential use in cancer therapeutics .
Pharmaceutical Formulations
This compound can serve as an intermediate in the synthesis of more complex pharmaceuticals. Its ability to modify biological activity makes it a valuable building block for designing new drugs aimed at treating various diseases, including infections and cancers .
Agricultural Applications
Fungicides
The antifungal properties of this compound make it a candidate for use in agricultural fungicides. Its application can help control fungal diseases in crops, thereby enhancing yield and quality. Field studies are necessary to evaluate its efficacy and safety in agricultural settings .
Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. Triazole compounds are known to influence plant hormonal balance and can be used to promote growth or enhance stress resistance in plants .
Material Science Applications
Polymer Chemistry
In material science, the compound can be utilized in the development of new polymers with enhanced properties. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially improving thermal stability and mechanical strength .
Nanotechnology
Research into nanomaterials has identified triazole derivatives as promising candidates for functionalization of nanoparticles. This could lead to advancements in drug delivery systems where targeted delivery and controlled release are crucial .
Summary Table of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Medicinal Chemistry | Antifungal agents | Effective against various fungal pathogens |
| Anticancer therapeutics | Potential for inducing apoptosis in cancer cells | |
| Pharmaceutical intermediates | Building block for drug synthesis | |
| Agricultural Science | Fungicides | Control fungal diseases in crops |
| Plant growth regulators | Influence plant hormonal balance | |
| Material Science | Polymer development | Enhances thermal stability and mechanical properties |
| Nanotechnology | Functionalization of nanoparticles for drug delivery |
Mechanism of Action
The mechanism of action of 4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. The presence of the bromine atom and the methoxymethyl group enhances the compound’s binding affinity and selectivity for its targets. The morpholine ring contributes to the overall stability and solubility of the compound, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazole Derivatives
The compound’s structural uniqueness lies in its combination of bromo, methoxymethyl, and morpholine substituents. Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Polarity : The morpholine ring enhances polarity compared to piperazine analogs due to its oxygen atom, improving aqueous solubility .
- Stability : The methoxymethyl group confers greater hydrolytic stability than hydroxymethyl derivatives, which may undergo oxidation or hydrolysis under acidic/basic conditions .
- Molecular Weight : The target compound’s estimated molecular weight (~300–350 g/mol) positions it within the "drug-like" range, similar to its piperazine analog (307 g/mol) .
Biological Activity
4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine (CAS No. 1630763-84-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H13BrN4O2
- Molecular Weight : 277.12 g/mol
- Structure : The compound features a morpholine ring substituted with a triazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against pathogens such as Mycobacterium tuberculosis has been noted, suggesting its potential use in treating infectious diseases .
Anticancer Activity
The compound's ability to inhibit cell proliferation has been highlighted in several studies. For example, triazole derivatives have been shown to interact with poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms. Inhibiting these enzymes can lead to increased sensitivity of cancer cells to chemotherapy .
The mechanisms through which this compound exerts its biological effects primarily involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Disruption of Cellular Signaling : By affecting signaling pathways related to cell survival and apoptosis, the compound can induce cell death in malignant cells.
Case Studies and Research Findings
Q & A
Basic Research Question
- NMR Spectroscopy :
- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm are effective for purity assessment (>98%) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 318.02 (M+H⁺) .
What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model:
- Electrophilicity : The bromine atom and electron-deficient triazole ring create a high electrophilicity index (ω = 4.8 eV), favoring nucleophilic attack .
- HOMO-LUMO Gaps : Calculated gaps (~3.2 eV) suggest moderate stability under ambient conditions .
- Molecular Electrostatic Potential (MEP) : Maps reveal electron-rich regions at the morpholine oxygen and electron-deficient zones at the brominated triazole, guiding derivatization strategies .
How do crystallographic studies elucidate the solid-state behavior of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) reveals:
- Packing Interactions : C–H···N and π-π stacking (interplanar distance ~3.5 Å) stabilize the lattice, as seen in morpholine-triazole analogs .
- Torsional Angles : The dihedral angle between the triazole and morpholine rings is ~85°, indicating steric hindrance from the methoxymethyl group .
- Thermal Motion : Atomic displacement parameters (ADPs) for the bromine atom show minimal thermal vibration, confirming structural rigidity .
What strategies address discrepancies in biological activity data for triazole-morpholine hybrids?
Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Lipophilicity : The methoxymethyl group increases logP (~2.1), enhancing membrane permeability but reducing solubility in aqueous assays .
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum protein binding can alter effective concentrations .
- Metabolic Stability : Cytochrome P450 enzymes may demethylate the methoxymethyl group, generating inactive metabolites .
Mitigation : Use standardized protocols (e.g., CLSI guidelines) and include control compounds with known activity .
How does the substitution pattern influence the compound’s stability under physiological conditions?
Advanced Research Question
- Hydrolytic Stability : The methoxymethyl group resists hydrolysis at pH 7.4 (t₁/₂ > 24 hrs), unlike acetylated analogs .
- Photodegradation : The bromine atom increases susceptibility to UV-induced cleavage; stability improves with light-protected storage .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C, suitable for room-temperature handling .
What validated analytical methods quantify this compound in complex matrices (e.g., biological samples)?
Advanced Research Question
- LC-MS/MS : A validated method using a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions (m/z 318 → 212) achieves a LOD of 0.1 ng/mL in plasma .
- Validation Parameters :
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?
Advanced Research Question
- Bromine Replacement : Substituting bromine with -CF₃ increases electrophilicity and antibacterial potency (MIC reduced from 16 µg/mL to 4 µg/mL) .
- Morpholine Modifications : Replacing morpholine with piperazine improves aqueous solubility but reduces CNS penetration .
- Triazole Ring Expansion : 1,2,4-Triazole-to-1,2,3-triazole substitution decreases thermal stability but enhances hydrogen-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
